molecular formula C19H13FN4O2S2 B2363549 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide CAS No. 850937-01-8

2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide

Cat. No. B2363549
CAS RN: 850937-01-8
M. Wt: 412.46
InChI Key: XLCKLDZPYKVZIS-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide” is a derivative of 2-aminothiazole . The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH, which resulted in the formation of an ester compound during the early stage of synthesis .


Molecular Structure Analysis

The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .


Chemical Reactions Analysis

Different substituents affected on the thiazole ring in order of decreasing activity: unsubstituted > 4-methyl = 4-phenyl > 5-bromo = 5-chloro > 4,5- dimethyl > 5-methyl > 5-methoxy > 4-tertbutyl . According to the core, pyridopyrimidine analogue exhibited the most effect .

Scientific Research Applications

Antimicrobial and Antifungal Activities

  • Synthesis and Evaluation as Antimicrobial Agents : A study by Parikh and Joshi (2014) synthesized derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole and evaluated their antimicrobial properties. They found that compounds with a fluorine atom showed notable potency against bacterial and fungal strains (Parikh & Joshi, 2014).
  • Antifungal and Apoptotic Effects : Çavușoğlu, Yurttaş, and Cantürk (2018) synthesized triazole-oxadiazole compounds and investigated their antifungal and apoptotic activity, particularly against Candida species. They identified potent compounds effective against C. albicans and C. glabrata (Çavușoğlu et al., 2018).

Anticancer Screening

  • Evaluation of Anticancer Agents : Research by Evren et al. (2019) involved the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and studying their anticancer activity, particularly against lung adenocarcinoma cells (Evren et al., 2019).
  • Screening of Imidazothiadiazole Analogs : Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their anticancer properties. They found derivatives that showed significant cytotoxic results against breast cancer (Abu-Melha, 2021).

Other Biological Activities

  • Synthesis and Hemolytic Activity : Gul et al. (2017) synthesized derivatives of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, assessing their antimicrobial and hemolytic activities. Some compounds showed active properties against selected microbes (Gul et al., 2017).

Mechanism of Action

While the specific mechanism of action for “2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide” is not mentioned in the available resources, it is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drug . Consequently, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects is more desirable . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

properties

IUPAC Name

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O2S2/c20-14-8-6-13(7-9-14)17-23-24-19(26-17)28-11-16(25)22-18-21-15(10-27-18)12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCKLDZPYKVZIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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